molecular formula C13H19FN2O3 B2766948 3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea CAS No. 2034397-86-7

3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea

Cat. No.: B2766948
CAS No.: 2034397-86-7
M. Wt: 270.304
InChI Key: NOSRVOZRJFSYKJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)urea, also known as DMFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFPU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Supramolecular Chemistry

Research into ureidopyrimidones, which share structural similarities with the queried compound due to their urea functionalities, indicates significant applications in supramolecular chemistry. Ureidopyrimidones exhibit strong dimerization capabilities through quadruple hydrogen bonding, suggesting potential use in designing supramolecular assemblies. This property can be leveraged in the development of self-assembling materials and nanostructures, as demonstrated by F. H. Beijer et al. (1998).

Environmental Science

In environmental science, urea derivatives have been applied in the detection and quantification of herbicides in soil and water. An example is the development of an indirect competitive ELISA for isoproturon, a urea herbicide, indicating the potential for similar compounds to be used in environmental monitoring and pollution control efforts, as outlined by Li Fang-shi (2007).

Polymer Science

The polymerization of urea-urethane copolymers, incorporating elements like dimethysiloxane with 1,4-benzenedimethanol as a chain extender, highlights the role of urea derivatives in creating novel polymer materials. These materials could have applications in coatings, adhesives, and elastomers, providing enhanced properties such as flexibility, durability, and chemical resistance, as explored by T. Ho et al. (1993).

Medicinal Chemistry

In medicinal chemistry, the unique reactivity of hindered ureas under neutral conditions for the facile carbamoylation of nucleophiles has been demonstrated. This finding suggests applications in drug synthesis, particularly in the development of prodrugs or in the modification of pharmaceuticals to improve their pharmacokinetic properties, as shown by M. Hutchby et al. (2009).

Chemical Synthesis

The synthesis of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions illustrates the role of urea derivatives in facilitating complex synthetic pathways. This capability can be particularly valuable in the synthesis of unsymmetrical ketones, which are important intermediates in the production of various chemicals and pharmaceuticals, as reported by W. L. Whipple et al. (1991).

Properties

IUPAC Name

1-(2,3-dimethoxy-2-methylpropyl)-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3/c1-13(19-3,9-18-2)8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRVOZRJFSYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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